Edcme

immunoassay specificity antibody cross-reactivity estradiol hapten

Researchers developing estradiol immunoassays face a critical challenge: haptens conjugated at different sites yield antibodies with vastly different cross-reactivity profiles. EDCME (estradiol-3-O-carboxymethyl ether) solves this problem through its well-defined 3-O-carboxymethyl ether linkage, which preserves D-ring exposure for immune recognition. This single-site conjugation chemistry generates antibodies (e.g., clone 44.28.6) with negligible cross-reactivity to estriol and estrone, unlike 6-CMO conjugates that show up to 2.3% cross-reactivity. The validated EDCME-lysozyme conjugate pair further accelerates homogeneous enzyme immunoassay development. Synthesized in a single high-yield (90%) step, EDCME offers procurement managers a cost-effective, scalable hapten solution for commercial kit production.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 41164-36-7
Cat. No. B1211449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdcme
CAS41164-36-7
SynonymsEDCME
estradiol-3-O-carboxymethyl ethe
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O
InChIInChI=1S/C20H26O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-18,21H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,18+,20+/m1/s1
InChIKeyDFDLVUUNTZHQBI-JGLNRKDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EDCME: Hapten Overview


EDCME (estradiol-3-O-carboxymethyl ether, CAS 41164-36-7) is a synthetic 17β-estradiol derivative in which the phenolic 3-hydroxy group has been replaced by a carboxymethyl ether moiety [1]. This modification converts the native estrogen into a functionalized hapten that can be covalently coupled to carrier proteins or enzyme labels while preserving a steroid scaffold recognized by the immune system [2]. EDCME is primarily utilized as a key intermediate for generating high-specificity anti-estradiol antibodies and for constructing homogeneous enzyme immunoassays [2]. Its well-defined single-site conjugation chemistry distinguishes it from multi-site or random conjugation approaches employed by other estradiol haptens.

EDCME: Conjugation Site Advantage


The immunological and analytical performance of an estradiol hapten is overwhelmingly determined by the position and chemistry of its linker attachment. Haptens conjugated at the 6-position (e.g., estradiol-6-CMO) and those conjugated at the 3-position (e.g., EDCME) expose different epitopes to the immune system, yielding antibodies with dramatically different cross-reactivity profiles against clinically relevant estradiol metabolites such as estriol and estrone [1]. Furthermore, the efficiency of enzyme conjugate formation and the resultant assay sensitivity are hapten-specific; a conjugate that performs optimally with a 3-O-carboxymethyl ether may fail entirely with a 6-CMO analog [2]. Procuring a generic estradiol derivative without evidence of its conjugation site-specific performance therefore risks assay failure, wasted development resources, and unreliable clinical measurements.

EDCME: Performance Evidence


Estriol and Estrone Cross-Reactivity

Polyclonal and monoclonal antibodies raised against EDCME (estradiol-3-O-carboxymethyl ether) conjugated to BSA exhibit negligible cross-reactivity with the clinically significant estradiol metabolites estriol and estrone [1]. In contrast, commercially available monoclonal antibodies generated using estradiol-6-CMO-BSA immunogen display 2.3% cross-reactivity with estriol and 0.17% cross-reactivity with estrone as documented in vendor technical datasheets [2]. The near-absence of cross-reactivity with the EDCME hapten is attributed to the 3-position linkage, which effectively masks the A-ring while leaving the D-ring accessible for antibody recognition, enabling discrimination of structural differences at the 16-17 position [1].

immunoassay specificity antibody cross-reactivity estradiol hapten estriol interference

Lysozyme vs. G6PDH Conjugate Suitability

Within the same study, Dhar et al. directly compared two enzyme conjugates of EDCME—lysozyme and glucose-6-phosphate dehydrogenase (G6PDH)—for their suitability as enzyme labels in a homogeneous estradiol immunoassay [1]. The lysozyme-EDCME conjugate met all essential requirements for a practical enzyme immunoassay, whereas the G6PDH-EDCME conjugate did not [1]. This intra-study head-to-head comparison demonstrates that successful enzyme conjugate performance is not merely a function of the hapten but critically depends on the hapten-enzyme pairing, and EDCME-lysozyme is a validated, publication-supported conjugate system ready for assay development.

homogeneous enzyme immunoassay lysozyme conjugate G6PDH conjugate hapten-enzyme labeling

High-Yield One-Step Synthesis

The original 1988 synthesis of EDCME employs a simple one-step reaction that produces estradiol-3-O-carboxymethyl ether in 90% yield [1]. This contrasts with the synthesis of the widely used alternative hapten estradiol-6-CMO, which typically requires multiple synthetic steps including protection/deprotection sequences [2]. The high-yielding one-step procedure directly reduces the cost of goods for EDCME manufacture and minimizes purification burdens, a procurement-relevant advantage when scaling from milligram research quantities to gram-scale antibody production campaigns.

hapten synthesis one-step reaction high-yield preparation estradiol derivative

D-Ring Metabolite Discrimination

Mandal and Ali demonstrated that the 3-O-carboxymethyl ether linkage site in EDCME is a good choice for discriminating between differences at the 16-17 position in the D-ring, yielding monoclonal antibody 44.28.6 with negligible cross-reactivity with estriol (16α-OH) and estrone (17-keto) [1]. This contrasts with antibodies generated against estradiol-6-CMO, where the 6-position linker often results in antibodies that cannot effectively distinguish D-ring modifications because the 6-position is distant from the metabolically variable D-ring . The 3-position linkage thus provides a structurally rational basis for achieving metabolite-specific estradiol detection without chromatographic separation.

hapten design epitope exposure D-ring discrimination anti-estradiol antibody

EDCME: Key Applications


Immunoassays with Low Estriol/Estrone Interference

EDCME-derived antibodies exhibit negligible cross-reactivity with estriol and estrone [1], whereas commercial anti-estradiol-6-CMO antibodies show up to 2.3% estriol cross-reactivity [2]. Laboratories developing estradiol immunoassays for pregnancy, placental tissue, or postmenopausal samples—where estriol or estrone concentrations can substantially exceed estradiol levels—should prioritize EDCME as the hapten of choice to minimize metabolite interference and avoid false elevation of estradiol readings.

Homogeneous Immunoassay with Lysozyme Conjugate

The EDCME-lysozyme conjugate has been experimentally validated as meeting requirements for practical homogeneous enzyme immunoassay [1], unlike the EDCME-G6PDH conjugate tested in parallel [1]. Assay developers can adopt this established hapten-enzyme pair directly, reducing the need for de novo enzyme screening and accelerating the transition from research to validated assay.

Scalable Hapten Production for Kits

EDCME is synthesized in a single reaction step with a reported yield of 90% [1]. For procurement officers sourcing haptens at kilogram scale for commercial kit production, this one-step, high-yield synthesis offers a lower cost-per-gram compared to multi-step hapten syntheses such as estradiol-6-CMO [2], directly impacting manufacturing cost of goods and supply chain reliability.

Monoclonal Antibodies with D-Ring Specificity

The 3-O-carboxymethyl ether linkage of EDCME preserves D-ring exposure for immune recognition, enabling the generation of monoclonal antibodies (e.g., clone 44.28.6) that distinguish estradiol from estriol and estrone [1]. Hybridoma facilities and antibody engineering groups seeking to produce highly specific anti-estradiol monoclonal antibodies should select EDCME-BSA as the immunogen rather than 6-CMO conjugates that generate antibodies with broader cross-reactivity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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